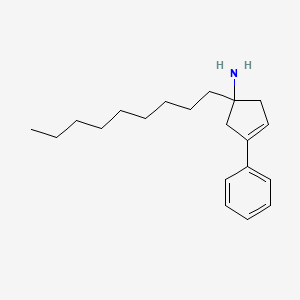

1-Nonyl-3-phenylcyclopent-3-enamine

Description

Significance of Cyclopentenamine Derivatives in Organic Chemistry Research

Cyclopentenamine derivatives, characterized by a five-membered ring containing a nitrogen atom attached to a double bond, are valuable intermediates in organic synthesis. Their significance stems from their dual reactivity as both nucleophiles and electrophiles, making them powerful tools for constructing complex molecular architectures. The enamine moiety, a nitrogen analog of an enol, exhibits nucleophilic character at the α-carbon, enabling a variety of carbon-carbon bond-forming reactions. masterorganicchemistry.com This reactivity is fundamental to the synthesis of a wide range of organic compounds, including natural products and pharmaceuticals.

Cyclic enamines, in particular, are crucial building blocks in the synthesis of alkaloids and other nitrogen-containing heterocyclic compounds. rsc.org Their constrained cyclic structure can impart stereochemical control in reactions, a highly desirable feature in asymmetric synthesis. rsc.orgingentaconnect.com Furthermore, the functionalization of the cyclopentene (B43876) ring allows for the introduction of various substituents, leading to a diverse array of molecular structures with potentially unique biological activities. The development of novel methods for the synthesis and functionalization of these derivatives remains an active area of research. rsc.orgacs.org

Historical Perspective of Enamine Synthesis and Reactivity Studies

The foundation of enamine chemistry was laid in the mid-20th century with the pioneering work of Gilbert Stork. The Stork enamine synthesis, first reported in the 1950s, demonstrated that enamines, formed from the condensation of a ketone or aldehyde with a secondary amine, could act as effective nucleophiles in alkylation and acylation reactions. masterorganicchemistry.com This discovery provided a milder and more selective alternative to traditional enolate chemistry for the α-functionalization of carbonyl compounds. youtube.com

Initially, the focus was on the stoichiometric use of pre-formed enamines. researchgate.net These reactions typically involved the formation of the enamine, its reaction with an electrophile, and subsequent hydrolysis to regenerate the carbonyl group in the alkylated or acylated product. masterorganicchemistry.com Over the years, the scope of enamine reactivity has expanded significantly to include conjugate additions (Michael reactions) and cycloaddition reactions. libretexts.orgyoutube.com The development of more efficient methods for enamine formation, including the use of catalysts to drive the condensation reaction, has also been a key area of progress. organic-chemistry.org

Contemporary Research Challenges in Cyclic Enamine Chemistry

Despite significant advances, several challenges remain in the field of cyclic enamine chemistry, driving current research efforts. One of the primary challenges is the development of highly stereoselective synthetic methods. rsc.orgrsc.org Achieving precise control over the stereochemistry at multiple centers during the synthesis of complex cyclic molecules is a persistent goal. This has led to the exploration of asymmetric enamine catalysis, where chiral amines are used to generate chiral enamines that can induce enantioselectivity in subsequent reactions. ingentaconnect.combenthamdirect.com

Another major area of research is the direct functionalization of C-H bonds in cyclic amines and their enamine derivatives. rsc.orgacs.orgnih.gov C-H activation strategies offer a more atom-economical and efficient approach to modifying the molecular structure compared to traditional methods that often require pre-functionalized substrates. The development of catalytic systems, often involving transition metals, that can selectively activate and functionalize specific C-H bonds in the cyclic framework is a key objective. rsc.orgthieme-connect.com

Furthermore, expanding the scope of cycloaddition reactions involving cyclic enamines is an ongoing endeavor. nih.govumn.edu These reactions provide a powerful means of constructing complex polycyclic systems in a single step. Researchers are exploring new types of cycloadditions and developing catalysts to control the regioselectivity and stereoselectivity of these transformations. The inherent reactivity of the enamine can also lead to challenges such as instability and sensitivity to hydrolysis, which necessitates the development of robust reaction conditions and handling procedures. rsc.org

Structure

3D Structure

Properties

Molecular Formula |

C20H31N |

|---|---|

Molecular Weight |

285.5 g/mol |

IUPAC Name |

1-nonyl-3-phenylcyclopent-3-en-1-amine |

InChI |

InChI=1S/C20H31N/c1-2-3-4-5-6-7-11-15-20(21)16-14-19(17-20)18-12-9-8-10-13-18/h8-10,12-14H,2-7,11,15-17,21H2,1H3 |

InChI Key |

MESAHBXJZPBVSG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCC1(CC=C(C1)C2=CC=CC=C2)N |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Development for 1 Nonyl 3 Phenylcyclopent 3 Enamine

Retrosynthetic Analysis of the 1-Nonyl-3-phenylcyclopent-3-enamine Framework

A retrosynthetic analysis of this compound provides a logical roadmap for its synthesis by disconnecting the target molecule into simpler, more readily available starting materials. The primary disconnections for this target would be the C-N bond and the formation of the cyclopentene (B43876) ring.

One plausible retrosynthetic route begins with the disconnection of the C-N bond of the enamine. This leads back to a 3-phenylcyclopent-1-en-1-yl precursor and nonylamine (B85610). However, a more common and stable precursor would be a ketone. Therefore, a more practical approach is a reductive amination pathway, which disconnects the C-N bond to reveal 3-phenylcyclopentanone (B1600095) and nonylamine as key precursors.

Further disconnection of the 3-phenylcyclopentanone can be envisioned through a conjugate addition of a phenyl group to cyclopent-2-enone. This simplifies the starting materials to cyclopent-2-enone and a suitable phenyl organometallic reagent, such as a phenylcuprate, which is known to be effective for 1,4-addition to α,β-unsaturated ketones.

An alternative strategy for the cyclopentanone (B42830) ring involves a [3+2] cycloaddition reaction, a powerful tool for the construction of five-membered rings. Another approach could be an intramolecular cyclization of a linear precursor containing both the phenyl and the carboxyl functionalities, which can be later converted to the ketone.

Exploration of Novel Synthetic Pathways to this compound

Based on the retrosynthetic analysis, several forward synthetic pathways can be proposed for the construction of this compound.

A primary route would involve the synthesis of the 3-phenylcyclopentanone intermediate. This can be achieved through the conjugate addition of a phenyl group to cyclopent-2-enone. The subsequent step would be a reductive amination reaction between 3-phenylcyclopentanone and nonylamine. This reaction typically proceeds via the formation of an intermediate imine or enamine, which is then reduced in situ to the desired secondary amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4) and sodium cyanoborohydride (NaBH3CN).

Catalytic Approaches in Cyclopentenamine Synthesis

Modern catalytic methods offer efficient and selective alternatives for the synthesis of cyclopentenamines. For the reductive amination step, a catalytic approach using H2 gas and a transition metal catalyst such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO2), or Raney Nickel is a viable green alternative to stoichiometric hydride reagents.

Furthermore, direct catalytic C-N bond formation reactions could be explored. For instance, a Buchwald-Hartwig amination could potentially be adapted. While this reaction is typically used for aryl amines, modifications could allow for the coupling of a suitable cyclopentenyl precursor with nonylamine.

Another catalytic approach involves the use of Lewis acids to activate the ketone towards nucleophilic attack by the amine. Catalysts such as titanium(IV) isopropoxide [Ti(O-i-Pr)4] can facilitate the formation of the enamine directly from the ketone and amine, often by driving the reaction forward through the removal of water.

| Catalyst | Typical Substrates | Advantages | Potential Application |

| Palladium on Carbon (Pd/C) | Ketones, Aldehydes, Imines | High efficiency, recyclability | Catalytic reductive amination of 3-phenylcyclopentanone with nonylamine. |

| Raney Nickel | Imines, Nitriles | Cost-effective, highly active | Alternative catalyst for reductive amination. |

| Titanium(IV) Isopropoxide | Ketones, Amines | Promotes enamine formation | Direct synthesis of the target enamine from 3-phenylcyclopentanone and nonylamine. |

Stereoselective Synthesis of this compound and its Stereoisomers

The target molecule, this compound, possesses a stereocenter at the C1 position. The synthesis can therefore lead to a racemic mixture of two enantiomers. The development of stereoselective synthetic methods to obtain a single enantiomer is a crucial aspect of modern organic synthesis.

A stereoselective synthesis could be achieved through several strategies. One approach is the use of a chiral reducing agent during the reductive amination of the intermediate imine. Chiral borohydride reagents, for example, have been successfully employed in the stereoselective reduction of ketones and imines.

Alternatively, a chiral auxiliary can be attached to the nonylamine prior to the reaction. The chiral auxiliary would direct the stereochemical outcome of the C-N bond formation, and could then be removed in a subsequent step.

A more advanced and efficient method would be the use of a chiral catalyst. For instance, a chiral phosphoric acid or a chiral transition metal complex could catalyze the reductive amination in a stereoselective manner, leading directly to the desired enantiomer of the product.

Green Chemistry Principles Applied to this compound Synthesis

The principles of green chemistry can be integrated into the synthesis of this compound to minimize its environmental impact.

Atom Economy: The choice of reaction pathway can significantly impact the atom economy. A direct catalytic enamine formation would have a higher atom economy than a multi-step synthesis involving protecting groups or stoichiometric reagents.

Use of Catalysis: As discussed, employing catalytic reductive amination or direct catalytic C-N bond formation is preferable to using stoichiometric hydride reagents, as this reduces waste and often allows for milder reaction conditions.

Safer Solvents: The selection of solvents is another critical factor. Whenever possible, hazardous solvents should be replaced with greener alternatives such as water, ethanol, or supercritical fluids. The table below compares some common solvents based on their green chemistry metrics.

| Solvent | Hazard Classification | Environmental Impact | Green Alternative |

| Dichloromethane | Carcinogen, environmental hazard | High | 2-Methyltetrahydrofuran |

| Toluene | Flammable, toxic | Moderate | Anisole, p-Cymene |

| Ethanol | Flammable | Low | Water (if applicable) |

Energy Efficiency: Performing reactions at ambient temperature and pressure, whenever feasible, reduces energy consumption. The use of highly active catalysts can often enable reactions to proceed under milder conditions.

Derivatization and Functionalization Strategies for this compound

The synthesized this compound possesses several reactive sites that can be targeted for further derivatization and functionalization, allowing for the creation of a library of related compounds.

The secondary amine functionality is a primary site for derivatization. It can undergo a variety of reactions, such as:

N-Alkylation or N-Arylation: Introduction of another substituent on the nitrogen atom.

N-Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding amide.

Formation of Ureas and Thioureas: Reaction with isocyanates or isothiocyanates.

The enamine double bond is another reactive handle. It can undergo:

Hydrogenation: Reduction of the double bond to yield the corresponding saturated cyclopentylamine.

Cycloaddition Reactions: Participation in [2+2] or [4+2] cycloadditions to construct more complex polycyclic systems.

Electrophilic Addition: Reaction with electrophiles, although this may be complicated by the reactivity of the nitrogen atom.

Chemical Reactivity and Mechanistic Investigations of 1 Nonyl 3 Phenylcyclopent 3 Enamine

Electrophilic and Nucleophilic Reactivity of the Enamine Moiety in 1-Nonyl-3-phenylcyclopent-3-enamine

The enamine functional group in this compound exhibits dual reactivity, capable of acting as both a nucleophile and, under certain conditions, an electrophile. This dual nature stems from the resonance between the nitrogen lone pair and the carbon-carbon double bond. wikipedia.org

Nucleophilic Character:

The delocalization of the nitrogen's lone pair of electrons into the π-system of the double bond increases the electron density at the β-carbon, making it nucleophilic. masterorganicchemistry.comyoutube.com This makes enamines more potent nucleophiles than their enol or silyl (B83357) enol ether counterparts because nitrogen is less electronegative than oxygen and more willing to share its electron density. youtube.commakingmolecules.com Consequently, this compound can react with a variety of electrophiles.

A primary example of this nucleophilicity is the Stork enamine alkylation , where the enamine attacks a haloalkane. wikipedia.org In the case of this compound, reaction with an alkyl halide, such as methyl iodide, would lead to the formation of a new carbon-carbon bond at the α-carbon. masterorganicchemistry.com The resulting iminium salt is then hydrolyzed with weak aqueous acid to yield the α-alkylated ketone. wikipedia.orgmakingmolecules.com

Similarly, enamines can undergo acylation when treated with acyl halides, yielding β-dicarbonyl compounds after hydrolysis. libretexts.org They are also effective nucleophiles in Michael (conjugate) additions to α,β-unsaturated carbonyl compounds. masterorganicchemistry.com

Electrophilic Character:

While inherently nucleophilic, the enamine can be rendered electrophilic through protonation. makingmolecules.com Treatment with a strong acid protonates the enamine, forming an iminium cation. This cation is susceptible to attack by nucleophiles. The hydrolysis of enamines back to their parent ketone and amine components proceeds through such an iminium intermediate. masterorganicchemistry.com

The reactivity of cyclic ketone enamines can be influenced by ring size, with five-membered rings often showing the highest reactivity due to a more planar conformation at the nitrogen atom. wikipedia.org

Cycloaddition Reactions Involving this compound

Enamines are valuable substrates in cycloaddition reactions, providing pathways to various carbo- and heterocyclic structures. bohrium.comresearchgate.net Their high reactivity makes them excellent partners for different types of cycloadditions. bohrium.com

[4+2] Cycloadditions (Diels-Alder Type Reactions):

Enamines can function as the diene component in Diels-Alder reactions, particularly when the double bond is part of a conjugated system. However, more commonly, they act as dienophiles due to their electron-rich nature. In reactions with electron-deficient dienes, such as 1,2,3-triazines, enamines exhibit high reactivity. bohrium.com For this compound, a [4+2] cycloaddition with a suitable diene would lead to a bicyclic adduct.

[2+2] Cycloadditions:

The reaction of enamines with activated alkenes or alkynes can lead to the formation of four-membered rings. bohrium.comresearchgate.net For instance, the reaction of an enamine with an electron-deficient alkene, like a nitroalkene, can yield a cyclobutane (B1203170) derivative. researchgate.net In the case of cyclic enamines, these reactions often form condensed bicyclic products, which may subsequently rearrange. bohrium.com

[3+2] Cycloadditions:

Enamines are also known to participate in [3+2] cycloaddition reactions with 1,3-dipoles like azides and azomethine imines. researchgate.net These reactions are highly efficient and can lead to the synthesis of various five-membered heterocyclic rings. bohrium.comresearchgate.net For example, the reaction with an organic azide (B81097) would proceed through a triazoline intermediate. researchgate.net

The regioselectivity of these cycloaddition reactions is a key feature, often allowing for the controlled synthesis of specific isomers, which is of great importance in medicinal chemistry and organic synthesis. bohrium.com

Oxidation and Reduction Pathways of the Cyclopentenamine Scaffold

The cyclopentenamine scaffold of this compound is susceptible to both oxidation and reduction, targeting the enamine functionality and the cyclopentene (B43876) ring.

Oxidation:

Enamines can be oxidized by various reagents. Air oxidation is a possibility, and other oxidants can lead to a range of products. youtube.com For instance, treatment with ceric ammonium (B1175870) nitrate (B79036) can lead to oxidative cross-coupling with enol silanes. wikipedia.org The oxidation of the cyclopentene ring itself can also be achieved. Selective oxidation of cycloalkenes to the corresponding cycloalkenones has been demonstrated using photo-electrochemical methods. rsc.org In some cases, enzymatic oxidation using evolved cytochrome P450 enzymes can achieve highly selective and enantioselective C-H bond functionalization of cyclic amines. ox.ac.uk

Reduction:

The double bond of the enamine can be reduced, although this is less common than the reduction of the corresponding iminium ion. The iminium ion, formed by protonation of the enamine, is more readily reduced. Catalytic hydrogenation, for example, could be used to reduce the double bond of the cyclopentene ring, leading to 1-nonyl-3-phenylcyclopentanamine. The choice of reducing agent and reaction conditions would be critical to control the selectivity of the reduction.

| Reaction Type | Reagent/Condition | Potential Product |

| Oxidation | Ceric Ammonium Nitrate | Oxidative coupling products |

| Photo-electrochemical oxidation | 3-Phenylcyclopent-2-enone derivative | |

| Cytochrome P450 | Hydroxylated derivatives | |

| Reduction | H₂, Pd/C | 1-Nonyl-3-phenylcyclopentanamine |

Hydrolytic Stability and Degradation Mechanisms of this compound

The hydrolytic stability of enamines is a critical aspect of their chemistry, as they are generally susceptible to hydrolysis in the presence of water, particularly under acidic conditions. masterorganicchemistry.commakingmolecules.com

The mechanism of enamine hydrolysis is essentially the reverse of its formation. makingmolecules.com It proceeds through the following steps:

Protonation: The reaction is typically initiated by the protonation of the enamine at the β-carbon, which forms an iminium cation. masterorganicchemistry.comnih.gov

Nucleophilic Attack: A water molecule then acts as a nucleophile, attacking the electrophilic carbon of the iminium ion. masterorganicchemistry.commakingmolecules.com This results in the formation of a carbinolamine intermediate. masterorganicchemistry.com

Proton Transfer: A proton is transferred from the oxygen to the nitrogen atom, making the amine a better leaving group. masterorganicchemistry.com

Elimination: The protonated amine is eliminated, regenerating a carbonyl group and forming the corresponding secondary amine. masterorganicchemistry.commakingmolecules.com

The rate of hydrolysis is influenced by several factors, including pH, the structure of the enamine, and the solvent. masterorganicchemistry.comnih.gov Studies on enaminones (a related class of enamines) have shown that the rate-determining step in acid-catalyzed hydrolysis is often the initial protonation of the vinyl carbon. nih.gov The stability of enamines can be significantly affected by their structure; for example, enamines derived from cyclic 1,3-dicarbonyl compounds have been found to be more stable than their acyclic counterparts. nih.gov

| Condition | Effect on Stability | Mechanism |

| Aqueous Acid | Decreased stability, leads to hydrolysis | Protonation of the double bond, followed by nucleophilic attack of water and elimination of the amine. masterorganicchemistry.commakingmolecules.com |

| Neutral Water | Generally more stable, but hydrolysis can still occur | Slower, uncatalyzed attack of water on the iminium ion in equilibrium. masterorganicchemistry.com |

| Aqueous Base | Generally stable to hydrolysis | The absence of an acid catalyst slows down the initial protonation step. |

Kinetic and Thermodynamic Studies of Key Transformations

The kinetics and thermodynamics of enamine formation and hydrolysis have been the subject of theoretical and experimental studies, providing insight into their stability and reactivity. thieme-connect.comub.edunih.gov

Thermodynamics:

The formation of an enamine from a ketone and a secondary amine is a reversible process. libretexts.org The equilibrium position is influenced by the steric and electronic properties of the reactants. acs.org Computational studies have shown that steric hindrance plays a significant role in the thermodynamic stability of enamines. For instance, enamines derived from sterically hindered ketones or secondary amines are generally less stable. acs.org The solvent also plays a crucial role, with polar solvents often favoring the formation of enamines. acs.org In the case of this compound, the phenyl group and the long nonyl chain will influence its thermodynamic stability relative to other enamines.

Kinetics:

Kinetic studies of enamine hydrolysis have provided detailed mechanistic insights. masterorganicchemistry.comacs.org The rate of hydrolysis is typically pH-dependent. In weakly acidic solutions (pH 1-6), the uncatalyzed attack of water on the protonated enamine (iminium ion) can be a key step. masterorganicchemistry.com The rate of base-catalyzed imine-enamine tautomerization has also been investigated, showing dependence on the solvent and the concentration of the base catalyst. mdpi.com For key transformations of this compound, such as alkylation or cycloaddition, the reaction rates would be influenced by factors like the concentration of reactants, temperature, and the choice of solvent.

| Transformation | Influencing Factors (Kinetics) | Influencing Factors (Thermodynamics) |

| Enamine Formation | Acid catalyst, removal of water | Steric hindrance, solvent polarity |

| Hydrolysis | pH, buffer concentration, temperature | Inherent stability of the enamine vs. ketone/amine |

| Alkylation | Electrophile reactivity, solvent | Bond dissociation energies of products vs. reactants |

Advanced Spectroscopic and Structural Elucidation of 1 Nonyl 3 Phenylcyclopent 3 Enamine

Conformational Analysis of the 1-Nonyl-3-phenylcyclopent-3-enamine Ring System

The conformational landscape of the cyclopentene (B43876) ring in this compound is a critical aspect of its structural chemistry. The five-membered ring is not planar and is expected to adopt an envelope or twist conformation to minimize steric strain. The positions of the bulky nonyl and phenyl groups, along with the amine functionality, would significantly influence the preferred conformation. Computational modeling, such as Density Functional Theory (DFT) calculations, would be instrumental in predicting the relative energies of different conformers and the rotational barriers of the substituents. These theoretical predictions would then require experimental validation through spectroscopic methods.

Stereochemical Assignment through Advanced Nuclear Magnetic Resonance Spectroscopy (2D NMR, NOESY)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would be essential.

¹H NMR: Would provide information on the chemical environment of the protons, their multiplicity, and coupling constants, offering initial insights into the connectivity of the molecule.

¹³C NMR: Would identify the number of unique carbon atoms and their hybridization state.

COSY (Correlation Spectroscopy): Would establish proton-proton coupling networks, confirming the connectivity of the cyclopentene ring and the nonyl chain.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton to its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): Would reveal longer-range correlations between protons and carbons, helping to piece together the entire molecular skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy): Is crucial for determining the stereochemistry. Through-space correlations between protons would indicate their spatial proximity, allowing for the assignment of the relative configuration of the substituents on the cyclopentene ring. For example, NOE cross-peaks between protons on the nonyl group and the phenyl group would suggest their cis or trans relationship.

A hypothetical table of expected ¹H NMR chemical shifts is presented below based on general principles for similar structures.

| Proton Assignment | Expected Chemical Shift (ppm) |

| Phenyl-H | 7.2 - 7.5 |

| Vinylic-H | 5.5 - 6.0 |

| Aliphatic CH₂ (ring) | 2.0 - 3.0 |

| Aliphatic CH (ring) | 2.5 - 3.5 |

| N-H | 1.5 - 3.0 |

| Nonyl-CH₂ (alpha to ring) | 2.2 - 2.8 |

| Nonyl-CH₂ (chain) | 1.2 - 1.6 |

| Nonyl-CH₃ | 0.8 - 1.0 |

This table is illustrative and actual values would need to be determined experimentally.

Vibrational Spectroscopy for Mechanistic Insights (e.g., In-Situ Infrared Spectroscopy)

Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, provides a fingerprint of the functional groups present in a molecule. For this compound, characteristic vibrational modes would include:

N-H stretching: Typically observed in the range of 3300-3500 cm⁻¹. The exact position and shape of this band can provide information about hydrogen bonding.

C-H stretching (aromatic and aliphatic): Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹.

C=C stretching (aromatic and vinylic): These vibrations would be expected in the 1600-1650 cm⁻¹ region.

C-N stretching: Generally found in the 1000-1350 cm⁻¹ range.

In-situ IR spectroscopy could be employed to monitor reactions involving this compound, providing real-time information about the formation or consumption of intermediates and products, thus offering mechanistic insights.

A summary of expected IR absorption frequencies is provided in the table below.

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

| Amine | N-H Stretch | 3300 - 3500 |

| Aromatic Ring | C-H Stretch | 3000 - 3100 |

| Alkene | =C-H Stretch | 3000 - 3100 |

| Alkane | C-H Stretch | 2850 - 2960 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Alkene | C=C Stretch | 1640 - 1680 |

| Amine | C-N Stretch | 1000 - 1350 |

This table is illustrative and actual values would need to be determined experimentally.

Chiroptical Spectroscopy for Enantiomeric Purity Assessment (if applicable)

If this compound is synthesized as a single enantiomer or as an enriched mixture of enantiomers, chiroptical spectroscopy techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) would be essential for assessing its enantiomeric purity. These techniques measure the differential absorption and rotation of plane-polarized light by a chiral molecule. The resulting spectra are highly sensitive to the stereochemistry of the compound and can be used to determine the enantiomeric excess (ee) by comparison with the spectrum of the pure enantiomer.

Computational Chemistry and Theoretical Characterization of 1 Nonyl 3 Phenylcyclopent 3 Enamine

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are instrumental in elucidating the electronic structure and reactivity of 1-Nonyl-3-phenylcyclopent-3-enamine. These theoretical investigations, often employing Density Functional Theory (DFT), provide a foundational understanding of the molecule's behavior at an electronic level. Computational methods can predict various reactivity descriptors that are crucial for anticipating the chemical behavior of the compound. aun.edu.eg

For instance, calculations can reveal the distribution of electron density, highlighting electrophilic and nucleophilic sites within the molecule. The Mulliken charge distribution, for example, can indicate that the nitrogen atom of the enamine moiety possesses a significant negative charge, making it a likely site for electrophilic attack. Conversely, the carbon atoms of the phenyl group and the cyclopentene (B43876) ring will exhibit varying degrees of positive and negative charges, influencing their interaction with other reactants.

Hypothetical Mulliken Charge Distribution

| Atom | Charge (a.u.) |

|---|---|

| N1 | -0.450 |

| C3 | +0.210 |

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. unesp.br It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are critical in predicting how the molecule will interact with other chemical species. unesp.br

For this compound, the HOMO is typically localized on the enamine part of the molecule, specifically the nitrogen atom and the adjacent double bond of the cyclopentene ring. This indicates that this region is electron-rich and will act as the primary site for reaction with electrophiles. The LUMO, on the other hand, is generally distributed over the phenyl ring and the double bond of the cyclopentene ring, suggesting these are the most probable sites for nucleophilic attack. The energy gap between the HOMO and LUMO is a significant indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity.

Hypothetical FMO Data

| Orbital | Energy (eV) |

|---|---|

| HOMO | -5.8 |

| LUMO | -1.2 |

Theoretical calculations are invaluable for mapping out potential reaction pathways and identifying the transition states involved. enamine.net For the synthesis of this compound, which can be formed through the reaction of a cyclopentenone derivative with nonylamine (B85610), transition state calculations can elucidate the mechanism of this condensation reaction. chegg.com

These calculations can model the approach of the amine to the carbonyl group, the formation of a hemiaminal intermediate, and the subsequent dehydration to form the enamine. By calculating the energy of the transition states, the activation energy for each step can be determined, providing insights into the reaction kinetics and the feasibility of different pathways. For example, the calculations might show that the rate-determining step is the dehydration of the hemiaminal intermediate.

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects

Molecular dynamics (MD) simulations provide a powerful tool for exploring the conformational landscape of flexible molecules like this compound and the influence of the solvent on its structure and dynamics. researchgate.net The long nonyl chain, in particular, can adopt a multitude of conformations, and MD simulations can map the potential energy surface to identify the most stable conformers.

Furthermore, these simulations can explicitly model the interactions between the solute and solvent molecules. This is crucial for understanding how different solvents might stabilize or destabilize certain conformations, which in turn can affect the molecule's reactivity. For instance, in a polar solvent, conformations that expose the polar amine group to the solvent may be favored.

Prediction of Spectroscopic Parameters via Theoretical Models

Computational models can accurately predict various spectroscopic parameters, which is invaluable for the structural elucidation of newly synthesized compounds. researchgate.net Theoretical calculations can generate predicted infrared (IR), nuclear magnetic resonance (NMR), and UV-Vis spectra that can be compared with experimental data to confirm the structure of this compound.

For example, the vibrational frequencies in the IR spectrum can be calculated to identify characteristic peaks, such as the C=C stretching of the cyclopentene ring and the N-H stretching of the amine. Similarly, the chemical shifts in the ¹H and ¹³C NMR spectra can be predicted, aiding in the assignment of the observed signals to specific atoms in the molecule.

Hypothetical Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C3 (Cyclopentene) | 145.2 |

| C4 (Cyclopentene) | 128.9 |

Theoretical Studies of Structure-Reactivity Relationships

By systematically modifying the structure of this compound in silico, theoretical studies can establish clear structure-reactivity relationships. For example, the effect of substituting the phenyl group with other aromatic rings or altering the length of the alkyl chain on the nitrogen atom can be investigated.

These studies can reveal how changes in the electronic and steric properties of the molecule influence its reactivity. For instance, introducing an electron-withdrawing group on the phenyl ring would likely lower the energy of the LUMO, making the molecule a better electrophile. Conversely, an electron-donating group would raise the HOMO energy, enhancing its nucleophilicity. These theoretical insights are crucial for the rational design of new molecules with tailored properties.

Applications of 1 Nonyl 3 Phenylcyclopent 3 Enamine in Advanced Organic Synthesis and Materials Science

1-Nonyl-3-phenylcyclopent-3-enamine as a Versatile Synthetic Building Block

The unique combination of a cyclopentene (B43876) core, a phenyl group, a nonyl chain, and an enamine moiety makes This compound a potentially valuable building block in organic synthesis. Enamines are well-established as nucleophilic intermediates, capable of participating in a variety of carbon-carbon bond-forming reactions.

The nucleophilicity of the enamine is derived from the lone pair of electrons on the nitrogen atom, which can be delocalized to the α-carbon of the double bond. This makes the α-carbon a potent nucleophile for reactions with a wide range of electrophiles. The general reactivity of enamines makes them key intermediates in numerous named reactions, such as the Stork enamine alkylation and acylation.

In the case of This compound , the nucleophilic carbon could react with alkyl halides, acyl halides, or α,β-unsaturated carbonyl compounds to introduce new functional groups and build molecular complexity. The presence of the bulky nonyl group could influence the stereochemical outcome of these reactions, potentially providing a degree of diastereocontrol.

Table 1: Potential Reactions of this compound as a Synthetic Building Block

| Reaction Type | Potential Reactant | Potential Product |

| Alkylation | Alkyl Halide (e.g., Methyl Iodide) | 2-Alkyl-1-nonyl-3-phenylcyclopent-3-eniminium salt (hydrolyzes to a 2-alkylated ketone) |

| Acylation | Acyl Halide (e.g., Acetyl Chloride) | 2-Acyl-1-nonyl-3-phenylcyclopent-3-eniminium salt (hydrolyzes to a β-diketone) |

| Michael Addition | α,β-Unsaturated Ketone (e.g., Methyl Vinyl Ketone) | Product of 1,4-addition, leading to a more complex cyclic structure after hydrolysis |

Role of this compound as a Ligand or Organocatalyst in Chemical Transformations

The nitrogen atom in This compound possesses a lone pair of electrons, making it a potential ligand for coordinating with metal centers. Chiral amines and their derivatives are widely used as ligands in transition-metal catalysis to induce enantioselectivity in a variety of transformations. While the target molecule is not inherently chiral as drawn, the synthesis of chiral variants could open avenues for its use in asymmetric catalysis.

Furthermore, secondary amines are known to act as organocatalysts, most notably in enamine and iminium ion catalysis. By reacting with a carbonyl compound, a secondary amine can form a nucleophilic enamine or an electrophilic iminium ion, thereby activating the substrate towards a specific reaction pathway.

Given its structure, This compound could potentially catalyze reactions such as aldol (B89426) additions, Mannich reactions, or Michael additions. The bulky nonyl and phenyl substituents could create a specific steric environment around the catalytic center, influencing the selectivity of the transformation.

Development of Advanced Materials Utilizing the this compound Scaffold (e.g., Polymer Precursors, Optoelectronic Materials)

The cyclopentene moiety within the structure of This compound suggests its potential use as a monomer in polymerization reactions. Cyclopentene and its derivatives can undergo ring-opening metathesis polymerization (ROMP) to produce polymers with unique properties. The resulting polymer would feature a backbone with repeating pentenamer units, and the pendant nonyl, phenyl, and amino groups would impart specific functionalities.

The long nonyl chain could enhance the solubility of the resulting polymer in organic solvents and influence its thermal and mechanical properties, potentially leading to materials with elastomeric or thermoplastic characteristics. The phenyl group could contribute to the polymer's thermal stability and refractive index.

The presence of the nitrogen atom and the conjugated system involving the phenyl group and the double bond might also imbue the molecule with interesting optoelectronic properties. Molecules with extended π-systems and donor-acceptor character are often investigated for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as fluorescent sensors. Further functionalization of the phenyl ring or the nitrogen atom could be explored to tune these properties.

Table 2: Potential Material Science Applications

| Application Area | Relevant Structural Feature | Potential Property |

| Polymer Chemistry | Cyclopentene ring | Monomer for Ring-Opening Metathesis Polymerization (ROMP) |

| Optoelectronics | Phenyl group, enamine conjugation | Potential for fluorescence, charge transport |

| Material Science | Nonyl group | Increased solubility, modification of mechanical properties |

Functionalization of this compound for Novel Chemical Scaffolds

The scaffold of This compound offers several sites for further chemical modification, allowing for the generation of a library of novel compounds with diverse structures and potential applications.

Key functionalization strategies could include:

Modification of the Amine Group: The secondary amine can be alkylated, acylated, or arylated to introduce a variety of substituents. It can also be converted to an amide or a sulfonamide.

Reactions at the Double Bond: The cyclopentene double bond can undergo various addition reactions, such as hydrogenation, halogenation, epoxidation, or dihydroxylation, to introduce new functional groups on the five-membered ring.

Aromatic Substitution on the Phenyl Ring: The phenyl group can be functionalized through electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts alkylation or acylation) to introduce substituents that can modulate the electronic properties of the molecule.

Reactions at the Allylic Position: The carbon atoms adjacent to the double bond are allylic and can be susceptible to radical substitution or other functionalization reactions.

Through these transformations, a wide array of new chemical scaffolds can be accessed, each with its own unique three-dimensional shape and potential for biological activity or materials science applications. This highlights the potential of This compound as a versatile starting material for the exploration of new chemical space.

Advanced Analytical Methodologies for Research Studies of 1 Nonyl 3 Phenylcyclopent 3 Enamine

In-Situ Spectroscopic Monitoring of Reactions Involving 1-Nonyl-3-phenylcyclopent-3-enamine

In-situ spectroscopic techniques are indispensable for the real-time monitoring of chemical reactions, providing insights into reaction kinetics, transient intermediates, and the formation of byproducts without the need for sample extraction. thermofisher.comyoutube.com For the synthesis of this compound, which likely involves the condensation of a secondary amine with a ketone, in-situ monitoring can be particularly revealing. masterorganicchemistry.commakingmolecules.com

Fourier Transform Infrared (FTIR) Spectroscopy: In-situ FTIR spectroscopy is a powerful tool for tracking the progress of the enamine formation. youtube.commt.com By monitoring the disappearance of the carbonyl (C=O) stretching band of the ketone reactant and the appearance of the C=C stretching band of the enamine product, researchers can follow the reaction kinetics in real time. thermofisher.comnih.gov This technique can also help in identifying the formation of key intermediates, such as the hemiaminal, and byproducts. nih.gov The use of an attenuated total reflectance (ATR) probe allows for direct immersion into the reaction mixture, providing a continuous stream of data. irdg.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: In-situ NMR spectroscopy offers detailed structural information about the species present in a reaction mixture over time. acs.orgnih.govnih.gov For the study of this compound formation, 1H NMR can be used to track the signals of the reactants and products. acs.orgrsc.org The appearance of characteristic signals for the vinyl protons and the protons adjacent to the nitrogen atom in the cyclopentene (B43876) ring would signify the formation of the enamine. nih.gov Two-dimensional NMR techniques, such as COSY, can be employed to identify intermediate species and elucidate their structures, which is crucial for understanding the reaction mechanism. rsc.org

A summary of in-situ spectroscopic techniques for monitoring the synthesis is presented below:

| Technique | Key Parameters Monitored | Information Gained | Typical Application |

|---|---|---|---|

| In-Situ FTIR | Disappearance of C=O stretch, Appearance of C=C stretch | Reaction kinetics, intermediate and byproduct formation thermofisher.comnih.gov | Real-time monitoring of the condensation reaction |

| In-Situ NMR | Changes in proton and carbon chemical shifts | Structural elucidation of intermediates and products, kinetic data acs.orgnih.gov | Mechanistic studies and reaction profiling |

Advanced Chromatographic Methods for Reaction Profiling and Purity Assessment (e.g., Chiral HPLC for Enantiomers)

Chromatographic methods are essential for separating the components of a reaction mixture, allowing for purity assessment of the final product and quantification of individual species.

Chiral High-Performance Liquid Chromatography (HPLC): Given that this compound possesses a chiral center, the separation of its enantiomers is critical, especially in pharmaceutical contexts. Chiral HPLC is the method of choice for this purpose. chromatographyonline.comhplc.today Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) or amylose, have proven effective for the enantioselective separation of cyclic amines and related compounds. nih.govyakhak.org The selection of the mobile phase, which can be a normal-phase (e.g., n-hexane/2-propanol) or reversed-phase system, is crucial for achieving optimal separation. chromatographyonline.com The addition of modifiers like diethylamine (B46881) or trifluoroacetic acid can improve peak shape and resolution for basic or acidic compounds, respectively. chromatographyonline.com

A typical setup for chiral HPLC method development is outlined below:

| Parameter | Typical Condition | Rationale |

|---|---|---|

| Chiral Stationary Phase | Polysaccharide-based (e.g., Chiralpak series) nih.govyakhak.org | Broad enantioselectivity for a wide range of compounds. |

| Mobile Phase | n-Hexane/Ethanol or n-Hexane/2-Propanol nih.gov | Effective for normal-phase separations. |

| Flow Rate | 0.5 - 1.0 mL/min | Optimized for resolution and analysis time. |

| Detection | UV at 254 nm | Phenyl group provides strong UV absorbance. |

High-Resolution Mass Spectrometry for Mechanistic Pathway Elucidation and Byproduct Identification

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the elemental composition of molecules with high accuracy, which is invaluable for elucidating reaction mechanisms and identifying unknown byproducts. researchgate.net

In the context of this compound synthesis, which can be considered a variation of the Paal-Knorr reaction, HRMS can be instrumental in identifying key intermediates. wikipedia.orgrsc.orgacs.org The Paal-Knorr synthesis involves the reaction of a 1,4-dicarbonyl compound with an amine to form a pyrrole, and understanding the mechanism for the formation of a cyclopentenamine would benefit from detailed mass spectrometric analysis. wikipedia.orgrsc.org By analyzing the reaction mixture at different time points, it is possible to detect and identify the masses of transient species, providing evidence for a proposed reaction pathway. Furthermore, HRMS can identify and confirm the structures of potential byproducts, such as incompletely reacted intermediates or products of side reactions.

Coupled Analytical Techniques for Comprehensive Analysis of Complex Mixtures

To obtain a comprehensive understanding of the complex mixtures generated during the synthesis of this compound, coupled or hyphenated analytical techniques are employed. ijpsjournal.comnumberanalytics.comchemijournal.com These techniques combine the separation power of chromatography with the identification capabilities of spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds. researchgate.netresearchgate.netnih.gov For the analysis of this compound and its potential byproducts, derivatization may be necessary to increase volatility and thermal stability. researchgate.net This technique provides both retention time data from the GC and mass spectral data from the MS, allowing for the confident identification of individual components in a mixture. frontiersin.org

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is particularly well-suited for the analysis of less volatile and thermally labile compounds, making it an ideal technique for the direct analysis of the reaction mixture containing this compound without the need for derivatization. nih.govnih.govsciex.com The use of high-resolution mass spectrometry in conjunction with liquid chromatography (LC-HRMS) provides highly accurate mass measurements, facilitating the identification of the main product, intermediates, and any impurities. nih.gov

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): LC-NMR is a powerful hyphenated technique that provides online structural elucidation of separated compounds. numberanalytics.comijarnd.com After separation by HPLC, the eluent flows through an NMR spectrometer, allowing for the acquisition of NMR spectra for each component. This is particularly useful for unambiguously identifying the structure of unknown byproducts or intermediates in the synthesis of this compound.

A summary of coupled analytical techniques is provided in the table below:

| Technique | Separation Principle | Detection Principle | Primary Application |

|---|---|---|---|

| GC-MS | Boiling point and polarity bre.com | Mass-to-charge ratio frontiersin.org | Analysis of volatile and semi-volatile components researchgate.netnih.gov |

| LC-MS | Distribution between mobile and stationary phases numberanalytics.com | Mass-to-charge ratio nih.gov | Analysis of non-volatile and thermally labile compounds nih.gov |

| LC-NMR | Distribution between mobile and stationary phases ijarnd.com | Nuclear magnetic resonance numberanalytics.com | Structural elucidation of separated components ijarnd.com |

Future Research Trajectories and Unexplored Frontiers for 1 Nonyl 3 Phenylcyclopent 3 Enamine

Investigation of Unexplored Reactivity Pathways and Transformations

The enamine moiety is a cornerstone of modern organic synthesis, renowned for its nucleophilic character and its ability to participate in a wide array of chemical transformations. For 1-Nonyl-3-phenylcyclopent-3-enamine, the specific substitution pattern opens up avenues for reactivity that are yet to be explored.

Future research should systematically investigate its participation in canonical enamine reactions under novel conditions. This includes a detailed study of its alkylation, acylation, and conjugate addition reactions. The influence of the nonyl and phenyl groups on the regioselectivity and stereoselectivity of these transformations is a critical area for investigation. For instance, the steric bulk of the nonyl group and the electronic effects of the phenyl ring could lead to unexpected and synthetically valuable outcomes.

Furthermore, the development of asymmetric transformations using this enamine as a substrate is a particularly promising frontier. Chiral catalysts, whether metal-based or organocatalytic, could be employed to induce enantioselectivity in reactions at the alpha-carbon of the cyclopentene (B43876) ring, leading to the synthesis of valuable chiral building blocks.

A significant and largely unexplored area is the reactivity of the cyclopentene double bond itself. The interplay between the enamine functionality and the alkene could facilitate novel pericyclic reactions, such as Diels-Alder or [2+2] cycloadditions, potentially leading to complex polycyclic structures that are otherwise difficult to access. The electron-donating nature of the enamine is expected to activate the double bond towards electron-deficient reaction partners.

| Potential Reaction Type | Key Research Question | Hypothesized Outcome |

| Asymmetric Alkylation | Can chiral phase-transfer catalysts effectively control the stereochemistry of alkylation? | Synthesis of enantioenriched cyclopentane (B165970) derivatives. |

| Diels-Alder Cycloaddition | How does the enamine influence the facial selectivity of the cycloaddition with various dienophiles? | Access to novel bridged bicyclic amine scaffolds. |

| Transition-Metal Catalyzed Cross-Coupling | Can the enamine be used as a directing group for C-H activation and functionalization of the phenyl ring? | A new strategy for the synthesis of substituted phenylcyclopentene derivatives. |

Innovations in Sustainable Synthetic Methodologies for its Production

The development of efficient and environmentally benign methods for the synthesis of this compound is paramount for its future applications. Traditional methods for enamine synthesis often rely on the condensation of a secondary amine with a ketone or aldehyde, frequently requiring harsh conditions and generating stoichiometric waste.

Future research should focus on catalytic routes that minimize waste and energy consumption. One promising avenue is the development of transition-metal catalyzed dehydrogenative coupling reactions, which would form the enamine directly from a precursor amine and an alkene, with the only byproduct being hydrogen gas. Another sustainable approach to investigate is the use of mechanochemistry, where the synthesis is carried out in a ball mill, often in the absence of bulk solvents, leading to a significant reduction in environmental impact.

The use of biocatalysis also presents an exciting frontier. The directed evolution of enzymes, such as imine reductases or amine dehydrogenases, could provide a highly selective and sustainable route to this compound and its chiral analogues.

| Synthetic Strategy | Key Advantages | Research Challenges |

| Dehydrogenative Amination | Atom economy, reduced waste. | Catalyst development, substrate scope. |

| Mechanochemical Synthesis | Reduced solvent usage, potentially faster reaction times. | Scale-up, monitoring reaction progress. |

| Biocatalytic Synthesis | High selectivity, mild reaction conditions. | Enzyme discovery and engineering. |

Expansion of Application Domains Beyond Current Scope

While the current applications of this compound are not extensively documented, its molecular structure suggests a wide range of potential uses that warrant investigation.

In the realm of materials science, the long nonyl chain imparts lipophilic character, suggesting its potential as a surfactant or a component in self-assembling systems. The phenyl ring and the enamine functionality could also allow for its use as a monomer in polymerization reactions, leading to novel polymers with interesting electronic and physical properties.

The inherent reactivity of the enamine group also makes it a candidate for applications in the development of novel corrosion inhibitors. The nitrogen atom could coordinate to metal surfaces, while the hydrophobic nonyl chain forms a protective layer, preventing contact with corrosive agents.

Furthermore, the structural similarity of the core scaffold to known bioactive molecules suggests that this compound and its derivatives could be explored for their potential pharmacological activities. This would involve screening against a variety of biological targets to identify any potential therapeutic applications.

| Potential Application Area | Key Molecular Feature | Research Direction |

| Polymer Science | Polymerizable enamine and phenyl groups. | Synthesis and characterization of novel polymers. |

| Corrosion Inhibition | Nitrogen lone pair and hydrophobic nonyl chain. | Electrochemical and surface analysis studies. |

| Medicinal Chemistry | Core scaffold with tunable substituents. | High-throughput screening and lead optimization. |

Synergy Between Theoretical Predictions and Experimental Validation in Future Research

The advancement of our understanding and application of this compound will be significantly accelerated by a close interplay between theoretical and experimental chemistry.

Computational methods, such as Density Functional Theory (DFT), can be employed to predict the outcomes of unexplored reactions. For instance, the activation barriers for different cycloaddition pathways or the relative stabilities of various stereoisomers of its reaction products can be calculated, providing valuable guidance for experimental design. Theoretical calculations can also help in elucidating the mechanisms of novel catalytic transformations for its synthesis.

Conversely, experimental results will be crucial for validating and refining theoretical models. Unexpected experimental outcomes can challenge existing theoretical frameworks and lead to the development of more accurate predictive tools. This synergistic loop, where theory guides experiment and experiment informs theory, will be essential for unlocking the full potential of this intriguing molecule.

| Theoretical Approach | Experimental Validation | Combined Outcome |

| DFT calculations of reaction pathways | Kinetic studies and product analysis | A validated mechanistic understanding of reactivity. |

| Molecular dynamics simulations of self-assembly | Spectroscopic and microscopic characterization | Design principles for novel self-assembling materials. |

| QSAR modeling of biological activity | In vitro and in vivo biological assays | Rational design of new bioactive compounds. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 1-Nonyl-3-phenylcyclopent-3-enamine, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis of cyclopentene-based amines typically involves cycloaddition or reductive amination. For example, intermediates like 3-phenylcyclopentane derivatives (e.g., 3-Phenylcyclopentan-1-amine) are synthesized via catalytic hydrogenation or Grignard reactions under inert atmospheres . Optimization should focus on solvent selection (e.g., anhydrous THF or dichloromethane), temperature control (0–25°C), and stoichiometric ratios of reagents. Monitoring reaction progress via TLC or HPLC is critical to avoid byproducts. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures ≥95% purity, as validated in similar amine syntheses .

Q. How should researchers characterize the structural integrity of this compound using spectroscopic techniques?

- Methodological Answer : Combine NMR (¹H, ¹³C) and FT-IR spectroscopy to confirm the cyclopentene backbone and amine functionality. For instance, the phenyl group’s aromatic protons appear as multiplets at δ 7.2–7.5 ppm in ¹H NMR, while the cyclopentene protons exhibit distinct splitting patterns (e.g., δ 5.6–6.0 ppm for vinyl protons). IR absorption bands near 3300 cm⁻¹ (N-H stretch) and 1600 cm⁻¹ (C=C) are diagnostic. Mass spectrometry (EI or ESI) should confirm the molecular ion peak (e.g., m/z ≈ 273 for C₂₀H₂₇N) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Follow hazard controls outlined for structurally similar amines (e.g., [1,1':3',1''-Terphenyl]-2'-amine):

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to minimize inhalation risks, as amines often release volatile byproducts .

- Waste Disposal : Segregate organic waste containing the compound and neutralize acidic/basic residues before disposal via certified hazardous waste contractors .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in catalytic systems?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model the compound’s electronic structure, including frontier molecular orbitals (HOMO/LUMO) and charge distribution. For example, the cyclopentene ring’s electron-rich region may act as a nucleophilic site in cross-coupling reactions. Compare computational results with experimental data (e.g., reaction kinetics) to validate predictions .

Q. What strategies resolve contradictions in reported bioactivity data for cyclopentene-derived amines?

- Methodological Answer : Discrepancies often arise from impurities or assay variability. For this compound:

- Reproducibility : Standardize biological assays (e.g., enzyme inhibition) using reference compounds (e.g., 3-oxo-2-Phenylbutanamide for precursor studies) .

- Batch Analysis : Use LC-MS to verify compound purity (>98%) and quantify trace contaminants .

- Meta-Analysis : Cross-reference datasets from multiple studies, adjusting for variables like solvent polarity or cell line specificity .

Q. How does the compound’s stability under varying pH and temperature conditions impact its applicability in long-term studies?

- Methodological Answer : Conduct accelerated stability studies:

- pH Stability : Incubate the compound in buffers (pH 2–12) at 25°C and 40°C. Monitor degradation via UV-Vis (λmax ~255 nm for aromatic amines) .

- Thermal Stability : Use TGA/DSC to determine decomposition thresholds (e.g., >150°C for similar amines) .

- Storage : Store at –20°C in airtight, amber vials to prevent oxidation or hydrolysis .

Q. What advanced techniques (e.g., X-ray crystallography) confirm the stereochemistry of this compound?

- Methodological Answer : Single-crystal X-ray diffraction resolves stereochemical ambiguity. Grow crystals via slow evaporation in a nonpolar solvent (e.g., hexane). Compare observed bond angles and torsion angles with computational models (e.g., Mercury CSD). For enantiomeric separation, use chiral HPLC columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases .

Data Analysis and Contradiction Management

Q. How should researchers interpret conflicting results in the compound’s environmental persistence studies?

- Methodological Answer : Environmental half-life discrepancies may stem from test conditions (e.g., UV exposure, microbial activity). For aquatic toxicity:

- Standardized Testing : Follow OECD Guidelines 301/302 for biodegradability .

- LC-MS/MS Quantification : Detect transformation products (e.g., hydroxylated derivatives) in water samples .

- Comparative Studies : Benchmark against structurally related compounds (e.g., 4-Chloro-1,3-phenylenediamine) with known degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.